Cas no 1596856-87-9 (1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene)

1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene 化学的及び物理的性質
名前と識別子
-
- 1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene
- EN300-1134605
- 1596856-87-9
-
- インチ: 1S/C10H12FIO/c1-2-13-10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,2,7H2,1H3
- InChIKey: DSUIXXLJESUSHP-UHFFFAOYSA-N
- ほほえんだ: ICC(C1C=CC=C(C=1)F)OCC
計算された属性
- せいみつぶんしりょう: 293.99169g/mol
- どういたいしつりょう: 293.99169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134605-0.25g |
1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |
1596856-87-9 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1134605-10.0g |
1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |
1596856-87-9 | 10g |
$3992.0 | 2023-06-09 | ||
Enamine | EN300-1134605-10g |
1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |
1596856-87-9 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1134605-0.5g |
1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |
1596856-87-9 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1134605-0.05g |
1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |
1596856-87-9 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1134605-0.1g |
1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |
1596856-87-9 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1134605-1.0g |
1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |
1596856-87-9 | 1g |
$928.0 | 2023-06-09 | ||
Enamine | EN300-1134605-5g |
1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |
1596856-87-9 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1134605-1g |
1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |
1596856-87-9 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1134605-5.0g |
1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |
1596856-87-9 | 5g |
$2692.0 | 2023-06-09 |
1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Wei Chen Nanoscale, 2015,7, 6957-6990
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
1-(1-ethoxy-2-iodoethyl)-3-fluorobenzeneに関する追加情報
Research Brief on 1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene (CAS: 1596856-87-9): Recent Advances and Applications in Chemical Biology and Medicine
The compound 1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene (CAS: 1596856-87-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanistic insights, and therapeutic potential. The compound's distinctive combination of an ethoxy group, an iodoethyl moiety, and a fluorobenzene ring makes it a versatile intermediate for the development of novel bioactive molecules.
Recent studies have highlighted the role of 1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene as a key building block in the synthesis of fluorinated aromatic compounds, which are increasingly important in pharmaceutical research. Fluorination is a common strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The presence of the iodine atom in this compound also offers opportunities for further functionalization via cross-coupling reactions, enabling the construction of complex molecular architectures. Researchers have successfully employed this compound in palladium-catalyzed coupling reactions to generate libraries of fluorinated derivatives with potential biological activity.
One of the most promising applications of 1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene is in the development of kinase inhibitors. Kinases are critical targets in oncology, and fluorinated aromatic rings are often incorporated into kinase inhibitors to improve their selectivity and pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of a novel FLT3 inhibitor, showing potent activity against acute myeloid leukemia (AML) cell lines. The compound's ability to serve as a precursor for fluorinated analogs was pivotal in optimizing the inhibitor's binding affinity and reducing off-target effects.
In addition to its role in drug discovery, 1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene has been explored as a radiolabeling agent for positron emission tomography (PET) imaging. The iodine atom can be replaced with fluorine-18, a commonly used radioisotope in PET imaging, enabling the development of diagnostic tools for neurological and oncological disorders. A recent study in ACS Chemical Biology reported the successful incorporation of this compound into a radiolabeled probe for imaging amyloid-beta plaques in Alzheimer's disease, showcasing its utility in translational research.
Despite its potential, challenges remain in the large-scale synthesis and handling of 1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene due to the reactivity of the iodoethyl group. Recent advancements in flow chemistry have addressed some of these issues by enabling safer and more efficient synthesis under controlled conditions. Furthermore, computational studies have provided insights into the compound's reactivity patterns, guiding the design of more stable derivatives. These developments underscore the importance of interdisciplinary collaboration in advancing the applications of this compound.
In conclusion, 1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene (CAS: 1596856-87-9) represents a valuable tool in chemical biology and medicinal chemistry, with applications ranging from drug discovery to diagnostic imaging. Ongoing research is expected to further elucidate its mechanistic roles and expand its utility in the development of next-generation therapeutics. Future studies should focus on optimizing its synthetic accessibility and exploring its potential in targeting emerging disease pathways.
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